molecular formula C56H78N16O12 B1681789 Surfagon CAS No. 52435-06-0

Surfagon

Cat. No.: B1681789
CAS No.: 52435-06-0
M. Wt: 1167.3 g/mol
InChI Key: QLGKMLRGKPKGKI-QWQCQAQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alarelin is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis starts with proline-2 chloro-trityl-chlorine resin as the starting resin. Each protected amino acid is coupled one by one using fluorenylmethoxycarbonyl (Fmoc) chemistry . After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of alarelin follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions: Alarelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized or reduced forms of alarelin and various substituted analogues with altered biological activities .

Scientific Research Applications

Alarelin has a wide range of applications in scientific research:

Properties

CAS No.

52435-06-0

Molecular Formula

C56H78N16O12

Molecular Weight

1167.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C56H78N16O12/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61)/t31-,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1

InChI Key

QLGKMLRGKPKGKI-QWQCQAQZSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XHWSYALRP

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH
6-Ala-9-N-Et-ProNH2-LHRH
Ala(6)-des-Gly(10)-Pro(9)-ethylamide GnRH
Ala-Pro-NHET-LHRH
alanyl(6)-des-glycyl(10)-prolyl(9)-ethylamide GnRH
AY 25,205
AY 25205
AY-25,205
AY-25205
GnRH, Ala(6)-N-Et-ProNH2(9)-
GnRH, des-Gly(10)-D-Ala(6)-proethylamide(9)-
LHRH, Ala(6)-N-Et-ProNH2(9)-
LHRH, alanyl(6)-N-ethylprolinamide(9)-
surfagon
surfagon, (L-Ala-L-Pro)-isomer
Wy 18,481
Wy-18481

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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